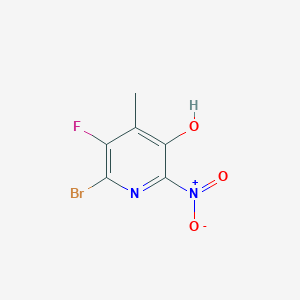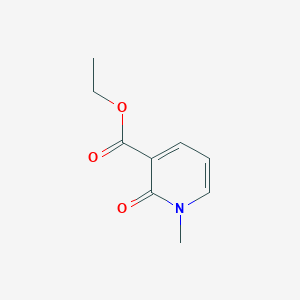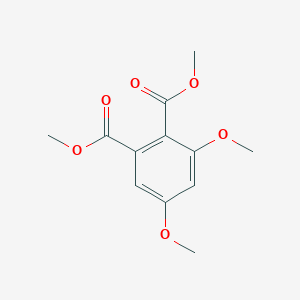![molecular formula C6H16N2 B11925583 [(3r)-3-Aminobutyl]dimethylamine](/img/structure/B11925583.png)
[(3r)-3-Aminobutyl]dimethylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[(3r)-3-Aminobutyl]dimethylamine is a tertiary amine with the molecular formula C6H16N2. It is a colorless liquid with a strong ammonia-like odor. This compound is used in various chemical reactions and has applications in different fields, including chemistry, biology, medicine, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
[(3r)-3-Aminobutyl]dimethylamine can be synthesized through several methods. One common method involves the reductive amination of carbonyl compounds using imine reductases. This method is significant in synthetic chemistry for producing secondary and tertiary amines . Another method involves the catalytic reaction of methanol and ammonia at elevated temperatures and high pressure .
Industrial Production Methods
In industrial settings, this compound is produced by catalytic reactions involving methanol and ammonia. This process is carried out at elevated temperatures and high pressure to ensure high yield and purity .
Análisis De Reacciones Químicas
Types of Reactions
[(3r)-3-Aminobutyl]dimethylamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding amine oxides.
Reduction: It can be reduced to form primary amines.
Substitution: It can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like halides and alkoxides are commonly used.
Major Products
Oxidation: Produces amine oxides.
Reduction: Produces primary amines.
Substitution: Produces various substituted amines.
Aplicaciones Científicas De Investigación
[(3r)-3-Aminobutyl]dimethylamine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Employed in the synthesis of biologically active compounds and as a reagent in biochemical assays.
Medicine: Utilized in the development of pharmaceuticals, particularly in the synthesis of drugs targeting the central nervous system.
Industry: Used in the production of polymers, resins, and other industrial chemicals
Mecanismo De Acción
The mechanism of action of [(3r)-3-Aminobutyl]dimethylamine involves its interaction with various molecular targets. As a tertiary amine, it can act as a nucleophile, participating in nucleophilic substitution reactions. It can also form coordination complexes with metal ions, influencing various biochemical pathways .
Comparación Con Compuestos Similares
[(3r)-3-Aminobutyl]dimethylamine can be compared with other similar compounds such as:
Dimethylamine: A secondary amine with similar chemical properties but different reactivity and applications.
Diethylamine: Another secondary amine with different steric and electronic properties.
Trimethylamine: A tertiary amine with a different structure and reactivity profile.
This compound is unique due to its specific structure, which imparts distinct reactivity and applications in various fields.
Propiedades
Fórmula molecular |
C6H16N2 |
|---|---|
Peso molecular |
116.20 g/mol |
Nombre IUPAC |
(3R)-1-N,1-N-dimethylbutane-1,3-diamine |
InChI |
InChI=1S/C6H16N2/c1-6(7)4-5-8(2)3/h6H,4-5,7H2,1-3H3/t6-/m1/s1 |
Clave InChI |
XFBCIULBTBLLOK-ZCFIWIBFSA-N |
SMILES isomérico |
C[C@H](CCN(C)C)N |
SMILES canónico |
CC(CCN(C)C)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![3-Bromo-6-iodoimidazo[1,2-a]pyrazine](/img/structure/B11925527.png)
![[2-[(8S,9S,10R,13S,14S,17S)-3-hydroxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate](/img/structure/B11925537.png)








